molecular formula C17H27N4NaO8 B13841397 Fructose Val-His Sodium Salt (Mixture of Diastereomers)

Fructose Val-His Sodium Salt (Mixture of Diastereomers)

Cat. No.: B13841397
M. Wt: 438.4 g/mol
InChI Key: HXYCDVQKXYQLJF-GHCSAHNFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fructose Val-His Sodium Salt (Mixture of Diastereomers) is a biochemical compound used primarily in proteomics research. It is also known by its alternate names, such as N-(1-Deoxy-D-fructos-1-yl)-L-valyl-L-histidine Sodium Salt and N-(1-Deoxyfructosyl)-Val-His Sodium Salt . This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. The molecular formula of Fructose Val-His Sodium Salt is C17H28N4O8•Na, and it has a molecular weight of 438.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fructose Val-His Sodium Salt involves the reaction of fructose with valine and histidine in the presence of sodium ions. The reaction typically occurs under controlled conditions to ensure the formation of the desired diastereomers. The process involves the following steps:

Industrial Production Methods

Industrial production of Fructose Val-His Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Fructose Val-His Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Fructose Val-His Sodium Salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of Fructose Val-His Sodium Salt involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for fructosylpeptide oxidases, which catalyze the oxidation of glycated proteins. This reaction is crucial in studying the effects of protein glycation and its role in various diseases . The molecular targets include enzymes and proteins involved in glycation pathways .

Comparison with Similar Compounds

Fructose Val-His Sodium Salt can be compared with other similar compounds, such as:

    Fructose Val-His: The non-sodium salt form of the compound.

    Fructose Val-His Potassium Salt: A similar compound with potassium ions instead of sodium.

    Fructose Val-His Calcium Salt: Another variant with calcium ions.

The uniqueness of Fructose Val-His Sodium Salt lies in its specific interaction with fructosylpeptide oxidases and its role in proteomics research. The presence of sodium ions may also influence its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H27N4NaO8

Molecular Weight

438.4 g/mol

IUPAC Name

sodium;3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoyl]amino]propanoate

InChI

InChI=1S/C17H28N4O8.Na/c1-8(2)12(19-6-17(28)14(24)13(23)11(22)5-29-17)15(25)21-10(16(26)27)3-9-4-18-7-20-9;/h4,7-8,10-14,19,22-24,28H,3,5-6H2,1-2H3,(H,18,20)(H,21,25)(H,26,27);/q;+1/p-1/t10?,11-,12+,13?,14?,17?;/m1./s1

InChI Key

HXYCDVQKXYQLJF-GHCSAHNFSA-M

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC1=CN=CN1)C(=O)[O-])NCC2(C(C([C@@H](CO2)O)O)O)O.[Na+]

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)[O-])NCC2(C(C(C(CO2)O)O)O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.